molecular formula C14H13N B13703263 2-(4-Cyclopropylphenyl)pyridine

2-(4-Cyclopropylphenyl)pyridine

Cat. No.: B13703263
M. Wt: 195.26 g/mol
InChI Key: OQDBONRHXBQBFV-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)pyridine is a compound that belongs to the class of aromatic heterocycles It consists of a pyridine ring substituted at the 2-position with a 4-cyclopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopropylphenyl is coupled with a 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides good yields.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and purification methods is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopropylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Saturated derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

2-(4-Cyclopropylphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity .

Comparison with Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.

    Pyrimidine: A six-membered ring with two nitrogen atoms.

    Pyrrole: A five-membered ring with one nitrogen atom.

Comparison: 2-(4-Cyclopropylphenyl)pyridine is unique due to the presence of the cyclopropylphenyl group, which imparts distinct steric and electronic properties. This makes it different from simpler pyridine derivatives and allows for unique interactions and reactivity .

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)pyridine

InChI

InChI=1S/C14H13N/c1-2-10-15-14(3-1)13-8-6-12(7-9-13)11-4-5-11/h1-3,6-11H,4-5H2

InChI Key

OQDBONRHXBQBFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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